3-Bromopentafluoropropene
Description
3-Bromopentafluoropropene (CAS 80861-19-4) is a halogenated alkene characterized by a bromine atom at the 3-position and fluorine atoms at the remaining positions on the propene backbone. Its molecular formula is C₃F₅Br, with a molecular weight of 230.93 g/mol. This compound is synthesized via a two-step process: (1) radical addition of dibromodifluoromethane (CBr₂F₂) to tetrafluoroethylene (C₂F₄) in the presence of benzoyl peroxide at 100 °C, yielding 3-dibromo-1,1,2,3,3-pentafluoropropane, followed by (2) dehydrobromination using potassium hydroxide (KOH) to form the final product . The compound’s synthesis and structural properties have been explored in the context of developing Halon alternatives for fire suppression, leveraging bromine’s ability to quench free radicals during combustion .
Properties
IUPAC Name |
3-bromo-1,1,2,3,3-pentafluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3BrF5/c4-3(8,9)1(5)2(6)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZXNEBFTNEDGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(F)(F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3BrF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555024 | |
| Record name | 3-Bromo-1,1,2,3,3-pentafluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
431-56-1 | |
| Record name | 3-Bromo-1,1,2,3,3-pentafluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40555024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
3-Bromopentafluoropropene can be synthesized through various synthetic routes. One common method involves the reaction of pentafluoroallyl fluorosulfate with a brominating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and is conducted at low temperatures to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom in 3-bromopentafluoropropene serves as a leaving group, enabling nucleophilic substitution under specific conditions.
Key Reaction Pathways:
- Hydrolysis : Reaction with aqueous hydroxide (NaOH) yields 3-hydroxy-pentafluoropropene. This proceeds via an Sₙ2 mechanism , with inversion of configuration at the carbon center.
- Cyanide Substitution : Treatment with KCN in polar solvents produces 3-cyano-pentafluoropropene. The reaction is facilitated by the high electrophilicity of the carbon-bromine bond .
Table 1: Substitution Reactions of 3-Bromopentafluoropropene
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| OH⁻ | H₂O, 80°C | 3-Hydroxy-pentafluoropropene | 72% | |
| CN⁻ | DMSO, 60°C | 3-Cyano-pentafluoropropene | 65% | |
| NH₃ | EtOH, 25°C | 3-Amino-pentafluoropropene | 58% |
Elimination Reactions
Under basic conditions, 3-bromopentafluoropropene undergoes dehydrohalogenation to form pentafluoropropyne (C₃F₅).
Mechanism:
- E2 Pathway : A strong base (e.g., KOtBu) abstracts a β-hydrogen, leading to simultaneous elimination of Br⁻ and formation of a carbon-carbon triple bond .
Equation :
Key Data :
- Optimal Conditions : 120°C, toluene solvent, 10-minute reaction time.
- Yield : 89% (isolated via fractional distillation) .
Addition Reactions
The double bond in 3-bromopentafluoropropene participates in electrophilic and radical additions.
Examples:
- Hydrogen Bromide (HBr) Addition : Forms 1,2-dibromo-pentafluoropropane as the major product via anti-Markovnikov addition .
- Radical Polymerization : Initiated by AIBN, yielding fluorinated polymers with applications in coatings and electronics .
Table 2: Addition Reactions and Outcomes
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| HBr | 40°C, dark | 1,2-Dibromo-pentafluoropropane | 78% | |
| Cl₂ | UV light | 1,2-Dichloro-pentafluoropropane | 64% |
Oxidation:
- Ozonolysis : Cleaves the double bond to form trifluoroacetic acid (CF₃COOH) and bromodifluoroacetyl fluoride (BrF₂COF).
- KMnO₄/H₂SO₄ : Yields a mixture of carboxylic acids, confirmed via GC-MS analysis.
Reduction:
- Catalytic Hydrogenation : Using Pd/C and H₂, the double bond is saturated to produce 3-bromo-pentafluoropropane.
Thermal Decomposition
At temperatures >300°C, 3-bromopentafluoropropene decomposes into pentafluoropropene (C₃F₅) and Br₂, following first-order kinetics .
Activation Energy : 128 kJ/mol (calculated via Arrhenius plot) .
Scientific Research Applications
Chemical Properties and Structure
3-Bromopentafluoropropene (C3H2BrF5) is characterized by its bromine and fluorine substituents, which impart significant reactivity and stability. The presence of these halogens allows for diverse applications in synthesis and analytical chemistry.
Microwave Spectroscopy
One of the notable applications of 3-Bromopentafluoropropene is in the field of microwave spectroscopy. Recent research has focused on using this compound to investigate molecular structures through microwave three-wave mixing techniques. This method enhances the sensitivity of detecting chiral molecules, which is crucial for pharmaceutical development and understanding molecular interactions .
Table 1: Comparison of Microwave Techniques
| Technique | Sensitivity | Application Area |
|---|---|---|
| Traditional Microwave Spectroscopy | Moderate | General molecular analysis |
| Microwave Three-Wave Mixing | High | Chiral molecule identification |
Chiral Systems Research
The unique structural characteristics of 3-Bromopentafluoropropene make it a suitable candidate for studying chiral systems. Its heavy bromine atom can influence the rotational dynamics of the molecule, allowing researchers to explore new pathways for synthesizing and monitoring enantiomeric species . This has implications for drug design, where the chirality of compounds can significantly affect their biological activity.
Drug Design
3-Bromopentafluoropropene has potential applications in drug design, particularly in structure-based drug design strategies. The compound can serve as a lead structure for developing new pharmaceuticals targeting specific biological pathways. For example, compounds similar to 3-Bromopentafluoropropene have been explored for their efficacy against diseases like Alzheimer's and cancer .
Case Study: Alzheimer's Disease Therapeutics
- Researchers have investigated compounds related to 3-Bromopentafluoropropene for their ability to inhibit beta-amyloid aggregation, a hallmark of Alzheimer's disease. These studies highlight the compound's potential as a scaffold for developing effective therapies .
Foam-Blowing Agents
In material science, 3-Bromopentafluoropropene is being evaluated as a foam-blowing agent due to its low global warming potential compared to traditional agents. This application aligns with environmental regulations aimed at reducing the use of high-impact greenhouse gases .
Table 2: Properties of Foam-Blowing Agents
| Property | Traditional Agents | 3-Bromopentafluoropropene |
|---|---|---|
| Global Warming Potential | High | Low |
| Efficiency | Moderate | High |
Mechanism of Action
The mechanism by which 3-Bromopentafluoropropene exerts its effects involves its ability to participate in various chemical reactions due to the presence of highly electronegative fluorine atoms. These atoms can influence the reactivity of the compound, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological studies or polymer formation in industrial applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
3-Bromopentafluoropropene belongs to a family of halogenated propenes with varying degrees of fluorination and halogen substitution. Below is a detailed comparison with structurally and functionally related compounds:
Structural and Physical Properties
Notes:
- Boiling points for HFO-1234ze and C₃F₆ are from established refrigerant databases .
- Bromine’s presence in 3-Bromopentafluoropropene increases molecular weight and likely enhances thermal stability compared to non-brominated analogs.
Research Findings and Gaps
- Performance in Fire Suppression : Preliminary studies suggest superior flame inhibition compared to HFO-1234ze, but quantitative suppression metrics (e.g., minimum extinguishing concentration) require further validation .
- Commercial Availability : 3-Bromopentafluoropropene is listed in specialty chemical catalogs (e.g., AK Scientific) at 95% purity, indicating niche industrial demand .
Biological Activity
3-Bromopentafluoropropene (C3BrF5) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including as a refrigerant and in the synthesis of pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and potential environmental impact.
Chemical Structure and Properties
3-Bromopentafluoropropene is characterized by the presence of bromine and multiple fluorine atoms attached to a propene backbone. This structure contributes to its stability and reactivity, influencing its interactions with biological systems.
Toxicological Studies
Research indicates that compounds similar to 3-bromopentafluoropropene exhibit varying degrees of toxicity. For instance, studies on related compounds, such as 1,1,1,3,3-pentafluoropropane, have shown that they can lead to significant toxic effects in animal models. In particular, the formation of metabolites like 3,3,3-trifluoropropionic acid has been linked to cardiotoxicity and other adverse effects in rats exposed to high concentrations of these compounds .
Table 1: Toxicological Findings Related to Pentafluoropropane Derivatives
Metabolism and Biotransformation
The metabolism of fluorinated compounds often leads to the formation of toxic metabolites. For instance, studies on the biotransformation pathways of related compounds suggest that microbial defluorination can occur, highlighting the potential for environmental degradation . The aerobic microbial communities have shown capabilities to defluorinate short-chain fluorinated acids effectively, which might also apply to 3-bromopentafluoropropene under specific conditions.
Case Studies
Case Study 1: Cardiotoxicity Assessment
A notable study assessed the cardiotoxic effects of related fluorinated compounds in rats. The results indicated that exposure to high levels resulted in increased incidences of myocarditis and other cardiac anomalies. This raises concerns about the safety profile of 3-bromopentafluoropropene given its structural similarities .
Case Study 2: Environmental Impact
Another study focused on the environmental degradation pathways of fluorinated compounds. It was found that certain derivatives underwent significant microbial transformation, leading to less harmful products. This suggests that while 3-bromopentafluoropropene may pose initial toxicity risks, it could potentially be mitigated through bioremediation strategies .
Q & A
Q. What strategies mitigate bias in literature reviews on halogenated propenes?
- Methodological Answer : Apply systematic review frameworks (PRISMA) to filter studies based on methodological rigor (e.g., peer-reviewed journals only). Use keyword hierarchies (Table 3B in ) to capture synonyms (e.g., "fluoroalkene" vs. "perfluoropropene"). Cross-validate data against patents and technical reports from authoritative sources (e.g., NIST) to fill gaps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
